molecular formula C18H22ClNO6 B102998 Acutumidine CAS No. 18145-26-1

Acutumidine

Cat. No. B102998
CAS RN: 18145-26-1
M. Wt: 383.8 g/mol
InChI Key: SBALNGLYQFMKPR-NQTWQHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acutumidine is a natural alkaloid that is found in the plant species Zanthoxylum acanthopodium. It has been used for centuries in traditional Chinese medicine for its analgesic, anti-inflammatory, and anti-tumor properties. This compound has also been the focus of scientific research due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Cytotoxic Properties

Acutumidine, an alkaloid isolated from the rhizomes of Menispermum dauricum, has been studied for its cytotoxic properties. In a research study, this compound, along with other alkaloids, was evaluated for its cytotoxic effects against human cell lines, particularly T-cell growth. Acutumine, one of the related alkaloids, was found to selectively inhibit T-cell growth (Yu et al., 2002).

Novel Alkaloid Class and Structure

This compound represents a new class of alkaloids with a novel skeleton, a rare example of chlorine-containing alkaloids. Its structure, along with that of acutumine, was established through a series of degradative and spectroscopic methods, including X-ray analysis (Tomita et al., 1971).

Alkaloid Conversion in Root Cultures

Research involving Menispermum dauricum root culture has shown that this compound is part of a group of four alkaloids containing chlorine. It is involved in mutual conversion with acutumine through N-methylation and N-demethylation processes. This study suggests that dauricumine is the first chlorinated alkaloid formed in these root cultures, and this compound is a part of this biosynthetic pathway (Sugimoto et al., 2001).

properties

CAS RN

18145-26-1

Molecular Formula

C18H22ClNO6

Molecular Weight

383.8 g/mol

IUPAC Name

(1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione

InChI

InChI=1S/C18H22ClNO6/c1-24-10-6-12(22)18(14(10)23)11(19)8-17-15(26-3)13(25-2)9(21)7-16(17,18)4-5-20-17/h6,11,14,20,23H,4-5,7-8H2,1-3H3/t11-,14+,16+,17+,18+/m0/s1

InChI Key

SBALNGLYQFMKPR-NQTWQHAWSA-N

Isomeric SMILES

COC1=CC(=O)[C@@]2([C@@H]1O)[C@H](C[C@@]34[C@@]2(CCN3)CC(=O)C(=C4OC)OC)Cl

SMILES

COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl

Canonical SMILES

COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl

synonyms

acutumidine
dauricumidine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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